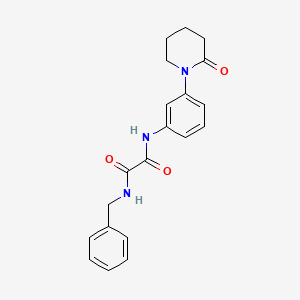

N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Description

N1-Benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group at the N1 position and a 3-(2-oxopiperidin-1-yl)phenyl substituent at the N2 position. The oxalamide core (N1,N2-substituted oxalamide) is a well-established pharmacophore in medicinal chemistry, particularly in the design of HIV entry inhibitors targeting the CD4-binding site of gp120 .

Properties

IUPAC Name |

N-benzyl-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c24-18-11-4-5-12-23(18)17-10-6-9-16(13-17)22-20(26)19(25)21-14-15-7-2-1-3-8-15/h1-3,6-10,13H,4-5,11-12,14H2,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELPDIQXHZOHCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodological Overview

The synthesis of N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves sequential amide bond formation, starting from benzylamine and 3-(2-oxopiperidin-1-yl)aniline. Key steps include:

- Preparation of 3-(2-oxopiperidin-1-yl)aniline.

- Activation of oxalic acid derivatives for amide coupling.

- Stepwise coupling with benzylamine and the substituted aniline.

Synthesis of 3-(2-Oxopiperidin-1-yl)Aniline

The substituted aniline precursor is synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. A representative procedure involves:

- Starting material : 3-Nitroaniline.

- Piperidinone introduction : Reacting 3-nitroaniline with 2-chloropiperidinone under basic conditions (K₂CO₃, DMF, 80°C, 12 h).

- Nitro reduction : Hydrogenation using Pd/C (10 wt%) in methanol (H₂, 50 psi, 6 h) yields 3-(2-oxopiperidin-1-yl)aniline.

Table 1: Optimization of 3-(2-Oxopiperidin-1-yl)Aniline Synthesis

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Piperidinone coupling | K₂CO₃, DMF, 80°C, 12 h | 68 | 95.2 |

| Nitro reduction | Pd/C, H₂, MeOH, 50 psi, 6 h | 92 | 98.7 |

Oxalyl Chloride Activation and Intermediate Formation

Oxalyl chloride serves as the bridging moiety. The protocol follows:

- Benzylamine coupling : React benzylamine with oxalyl chloride (1:1.2 molar ratio) in dry dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) as a base.

- Isolation : The intermediate, N-benzyl oxalyl chloride, is obtained after solvent evaporation (85% yield).

Table 2: Reaction Parameters for N-Benzyl Oxalyl Chloride

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Solvent | Anhydrous DCM |

| Base | TEA (2.0 equiv) |

| Reaction time | 2 h |

Final Coupling to this compound

The second amide bond is formed via coupling N-benzyl oxalyl chloride with 3-(2-oxopiperidin-1-yl)aniline. Two methods are prevalent:

Direct Coupling in Anhydrous Conditions

Characterization and Analytical Validation

Critical quality attributes were confirmed through:

Challenges and Optimization Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide group to amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological systems.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the nervous system, potentially modulating their activity. The benzyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Oxalamide Series

The oxalamide scaffold is versatile, with modifications at the N1 and N2 positions significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Substituent Effects on Bioactivity

- N1-Benzyl Group : Common in oxalamide derivatives, the benzyl group contributes to hydrophobic interactions with target proteins (e.g., gp120). Its planar aromatic structure may also stabilize π-π stacking .

- N2-(3-(2-Oxopiperidin-1-yl)phenyl) : The 2-oxopiperidin moiety introduces a lactam ring, which can form intramolecular hydrogen bonds (e.g., N–H···O=C), stabilizing specific conformations. This rigidity may improve target selectivity compared to flexible analogs like NBD-556 .

- Electron-Withdrawing/Donating Groups : Methoxy (in ) or trifluoromethyl (in ) substituents alter electronic properties and solubility. For instance, CF₃ groups enhance membrane permeability but may reduce hydrogen-bonding capacity .

Hydrogen-Bonding and Crystallography

Oxalamides exhibit strong intermolecular hydrogen bonds between the amide N–H and carbonyl groups, as demonstrated by FT-IR and NMR studies . For example:

- This compound: The 2-oxopiperidin carbonyl (C=O) may act as a hydrogen-bond acceptor, while the oxalamide N–H serves as a donor. This dual functionality mimics natural peptide interactions, a feature exploited in protease inhibitors .

- Comparison with N1,N2-Bis(hydroxyethyl)oxalamide (OXA1) : OXA1 lacks aromatic substituents but forms intra- and intermolecular hydrogen bonds, enabling its use as a crystallization agent for poly(L-lactide) .

Spectral and Analytical Data

- NMR : Analogous compounds (e.g., ) show characteristic peaks at δ ~9.26 ppm (amide N–H) and δ ~4.57 ppm (benzyl CH₂). The 2-oxopiperidin group would likely exhibit signals near δ ~3.8–4.2 ppm (piperidin CH₂) .

- FT-IR : Strong C=O stretches at ~1650–1700 cm⁻¹ and N–H stretches at ~3180–3296 cm⁻¹ confirm oxalamide hydrogen bonding .

Biological Activity

N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: CHNO

- Molecular Weight: 351.4 g/mol

- CAS Number: 941873-50-3

The compound features a benzyl group, a piperidine derivative, and an oxalamide linkage, which are crucial for its biological interactions. The oxalamide structure is known to enhance binding affinity to various biological targets, particularly in the context of cancer therapy.

This compound primarily acts as a modulator of the cereblon E3 ligase complex. This interaction is significant for targeted protein degradation, which is a promising strategy in oncology. By binding to cereblon, the compound may disrupt protein homeostasis in cancer cells, leading to apoptosis or cell cycle arrest.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Cereblon E3 Ligase Modulation : The compound selectively binds to cereblon, influencing its role in ubiquitination and subsequent degradation of target proteins. This mechanism is particularly relevant in the treatment of multiple myeloma and other malignancies where protein misfolding contributes to disease progression .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by promoting the degradation of oncogenic proteins. In vitro assays have shown significant cytotoxic effects against various cancer cell lines, indicating its potential as an anti-cancer agent .

- Enzyme Inhibition : The oxalamide moiety may also contribute to enzyme inhibition, affecting pathways involved in cellular proliferation and survival. This aspect requires further investigation to elucidate specific enzyme targets.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Q & A

Q. How should researchers handle discrepancies in analytical data (e.g., NMR vs. MS results)?

- Resolution protocol :

- Repeat analyses : Ensure consistent sample preparation (e.g., drying under vacuum to remove solvent artifacts) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm atomic connectivity .

- Cross-validate : Compare with synthetic standards or published spectra of analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.